REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[S:10]([OH:12])=[O:11].C(N(CC)CC)C.I[CH:21]([CH3:23])[CH3:22]>CN(C=O)C>[F:9][C:6]1[CH:5]=[CH:4][C:3]([S:10]([CH:21]([CH3:23])[CH3:22])(=[O:12])=[O:11])=[C:2]([F:1])[C:7]=1[F:8]
|
Name
|
|
Quantity
|
20.4 mmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1F)F)S(=O)O
|
Name
|
|
Quantity
|
61.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40.8 mmol
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured onto water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were then washed twice with saturated aq. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (eluant: ethyl acetate/heptane 1:4)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=C1)S(=O)(=O)C(C)C)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |